5-OH-HxMF Exhibits Greater Potency Than HpMF in Attenuating OxLDL-Induced Macrophage Scavenger Receptor Expression
In terminally differentiated THP-1 macrophages, 5-OH-HxMF demonstrated significantly greater potency than its fully methoxylated analog HpMF (3,5,6,7,8,3′,4′-heptamethoxyflavone) in reducing DiI-oxLDL uptake. Furthermore, 5-OH-HxMF attenuated oxLDL-mediated expression of both CD36 and SR-A scavenger receptors, whereas HpMF only decreased CD36 expression, indicating broader receptor targeting by the hydroxylated compound [1].
| Evidence Dimension | Reduction of DiI-oxLDL uptake and scavenger receptor expression modulation |
|---|---|
| Target Compound Data | 5-OH-HxMF (20 μM): significantly reduced DiI-oxLDL uptake with greater effect than HpMF; attenuated both CD36 and SR-A expression |
| Comparator Or Baseline | HpMF (20 μM): significantly reduced DiI-oxLDL uptake but with lesser effect than 5-OH-HxMF; decreased only CD36 expression, not SR-A |
| Quantified Difference | 5-OH-HxMF had a greater effect on oxLDL uptake (statistically significant difference reported in flow cytometry analysis); dual receptor targeting (CD36 + SR-A) vs single receptor targeting (CD36 only) |
| Conditions | Terminally differentiated THP-1 macrophages, 20 μM treatment concentration, DiI-labeled oxLDL uptake measured by flow cytometry, RT-Q-PCR for receptor mRNA expression |
Why This Matters
For cardiovascular and macrophage biology researchers, 5-OH-HxMF provides a dual-receptor modulation profile unavailable with HpMF, making it the appropriate choice for studies requiring comprehensive scavenger receptor pathway intervention.
- [1] Kou MC, Fu SH, Yen JH, Weng CY, Li S, Ho CT, Wu MJ. Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone and 3,5,6,7,8,3′,4′-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. Food Funct. 2013 Apr 25;4(4):602-10. View Source
